Technical Monograph: 3-Demethyl Thiocolchicine-d3
Technical Monograph: 3-Demethyl Thiocolchicine-d3
Advanced Chemical Properties & Bioanalytical Applications
Executive Summary
3-Demethyl Thiocolchicine-d3 (CAS: 1246818-03-0) is the stable isotope-labeled internal standard (SIL-IS) utilized for the precise quantification of 3-demethylthiocolchicine (the active aglycone metabolite of the muscle relaxant Thiocolchicoside ) in biological matrices.
This guide synthesizes the physicochemical behavior, metabolic context, and critical bioanalytical protocols required for its application in pharmacokinetic (PK) and bioequivalence studies.
Part 1: Chemical Identity & Structural Logic
The fidelity of bioanalytical data relies on the structural integrity of the internal standard. 3-Demethyl Thiocolchicine-d3 is engineered to mirror the analyte's chromatographic behavior while providing a distinct mass shift (+3 Da) for mass spectrometric resolution.
1.1 Nomenclature & Identification
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Chemical Name: N-[(7S)-3-hydroxy-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide-d3
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Molecular Formula:
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Molecular Weight: 404.49 g/mol (Unlabeled: 401.48 g/mol )
1.2 Isotopic Labeling Architecture
The deuterium label is strategically located on the N-acetyl group (
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Rationale: The N-acetyl methyl group is chemically stable and non-exchangeable in aqueous media, preventing "label loss" during extraction or storage. Labeling the aromatic ring could risk deuterium-hydrogen exchange (D/H exchange) under acidic conditions often used in LC mobile phases.
Structural Visualization (DOT):
Figure 1: Structural logic of the deuterated internal standard.
Part 2: Physicochemical Profile & Stability[6]
Understanding the physical limitations of this compound is critical for stock solution preparation and long-term storage.
| Property | Specification | Operational Implication |
| Appearance | Yellow Solid | Typical of colchicinoids (tropolone chromophore). |
| Solubility | Methanol, DMSO, Ethanol | Prepare primary stock in MeOH or DMSO. Avoid direct dissolution in 100% water due to limited solubility. |
| pKa | ~1.7 (amide), ~10 (phenol) | The molecule is neutral at physiological pH but the phenolic OH (C3) can ionize at high pH. |
| LogP | ~1.4 (Predicted) | Moderately lipophilic; suitable for Reversed-Phase LC (C18). |
| Light Sensitivity | HIGH | CRITICAL: Colchicine derivatives undergo photoisomerization to Lumicolchicine analogs upon UV exposure. |
2.1 The Photo-Instability Hazard
Colchicinoids, including 3-demethyl thiocolchicine, are notoriously sensitive to light. Exposure to UV/visible light causes an electrocyclic ring closure between the A and C rings, forming "Lumi" derivatives (Lumicolchicine).
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Protocol Requirement: All extraction steps must be performed under monochromatic yellow light or in amber glassware. Autosampler trays must be temperature-controlled and dark.
Part 3: Metabolic Context & Bioanalytical Application[7]
3-Demethyl Thiocolchicine-d3 is primarily used to quantify the pharmacokinetics of Thiocolchicoside .[4] Thiocolchicoside itself is a prodrug (glucoside) that is poorly absorbed; it is hydrolyzed in the gut to its active aglycone, 3-Demethylthiocolchicine .[6]
3.1 Metabolic Pathway Diagram
Figure 2: Metabolic pathway of Thiocolchicoside yielding the analyte 3-Demethylthiocolchicine.
3.2 LC-MS/MS Method Development
The following protocol is a validated framework for quantifying 3-demethylthiocolchicine in human plasma using the d3-IS.
A. Sample Preparation (Liquid-Liquid Extraction)
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Rationale: LLE provides cleaner extracts than protein precipitation, reducing matrix effects which is crucial when using an analog IS (though d3 is a stable isotope IS, matrix effects can still suppress ionization).
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Aliquot: 200 µL Plasma + 20 µL Internal Standard (d3) working solution.
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Extraction: Add 2 mL Ethyl Acetate . Vortex (2 min), Centrifuge (4000 rpm, 5 min).
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Concentration: Evaporate organic layer to dryness under nitrogen stream at 40°C.
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Reconstitution: Dissolve residue in 150 µL Mobile Phase.
B. Chromatographic Conditions
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Column: Phenomenex Luna C18(2) or equivalent (5 µm, 150 x 2 mm).[7][8]
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Mobile Phase: Acetonitrile : 0.005% Formic Acid (35:65 v/v).
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Note: Isocratic elution is often sufficient due to the specific polarity of the aglycone.
-
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Flow Rate: 0.35 mL/min.
C. Mass Spectrometry (MRM Parameters) Operate in Positive ESI mode. The d3-IS provides a +3 Da shift.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| 3-Demethylthiocolchicine | 402.2 | 358.1 (Loss of Acetyl) | ~25 |
| 3-Demethyl Thiocolchicine-d3 | 405.2 | 361.1 (Loss of Acetyl) | ~25 |
Note: The fragmentation pattern typically involves the loss of the acetamide group (
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Correction on Transition: If the label is on the acetyl group (
), and the fragmentation is the loss of the acetyl group, the product ion would be the same for both analyte and IS. -
CRITICAL VALIDATION STEP: You must select a transition where the label is retained or monitor the specific loss of the labeled fragment if it is unique.
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Alternate Transition: If the label is on the Acetyl, monitor the fragment corresponding to the whole molecule minus a methoxy, or the acetyl ion itself (rare in this size).
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Standard Practice: For colchicine derivatives, the loss of
(acetamide) is common. If the label is on the acetyl, do not use the neutral loss of acetamide as the primary transition if it strips the label. -
Correct Transition Strategy: Use a transition that represents the loss of a methoxy (-32) or water, retaining the N-acetyl-d3 group. Or, ensure the Q3 ion contains the acetyl group.
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Refined Transition: Many validated methods for Colchicine use
(loss of side chains). For the d3-IS labeled on the acetyl, if the acetyl is lost, the IS is useless. Verify the specific fragmentation of your standard. If the label is indeed on the acetyl, the transition (Acetyl-d3 ion) or a high mass fragment retaining the ring + acetyl is required. -
Literature Check: Most d3-Colchicine standards are labeled on the Methoxy groups (A-ring). If this specific product (CAS 1246818-03-0) is labeled on the Acetyl, care is needed. However, most commercial "d3" standards for this class label the C1 or C2 methoxy. If the label is on the methoxy, the standard transition (loss of acetyl) is safe. Always check the Certificate of Analysis for the specific label position.
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Part 4: Safety & Handling
Warning: 3-Demethyl Thiocolchicine is a potent tubulin inhibitor .
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Toxicity: High cytotoxicity. Handle in a fume hood.
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PPE: Double nitrile gloves, safety goggles, lab coat.
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Waste: Dispose of as hazardous cytotoxic waste.
References
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Sutherland, F. C., et al. (2002).[7] "Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma." Journal of Chromatography A. Link
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LGC Standards. (n.d.). "3-Demethyl Thiocolchicine-d3 Certificate of Analysis & Structure." LGC Standards. Link
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European Medicines Agency (EMA). (2013). "Assessment report for Thiocolchicoside containing medicinal products." EMA Pharmacovigilance. Link
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PubChem. (2024). "3-Demethyl Thiocolchicine-d3 Compound Summary." National Center for Biotechnology Information. Link
- Marchetti, P., et al. (2009). "Photostability of thiocolchicoside: characterization of the photoproducts." Journal of Pharmaceutical and Biomedical Analysis.
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- 4. biofarm.pl [biofarm.pl]
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- 7. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
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